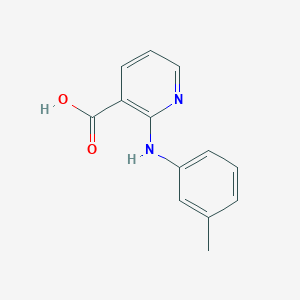2-(3-Toluidino)nicotinic acid
CAS No.: 57978-46-8
Cat. No.: VC6547042
Molecular Formula: C13H12N2O2
Molecular Weight: 228.251
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57978-46-8 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.251 |
| IUPAC Name | 2-(3-methylanilino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O2/c1-9-4-2-5-10(8-9)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | LAOBBPYZHNYIMM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
2-(3-Toluidino)nicotinic acid (IUPAC name: 2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid) belongs to the class of substituted nicotinic acids. Its structure consists of a pyridine ring with a carboxylic acid group at position 3 and a 3-methylphenylamino group at position 2 (Fig. 1). The compound is structurally related to 2-(4-toluidino)nicotinic acid, where the methyl group on the aniline ring is para-substituted .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂O₂ | |
| Molecular weight | 228.25 g/mol | |
| Synonyms | 2-(m-Tolylamino)nicotinic acid | |
| CAS Registry Number | 60645-32-1 (4-isomer) |
The absence of a dedicated CAS entry for the 3-toluidino isomer suggests it is less studied compared to its para-substituted counterpart.
Synthesis and Manufacturing
While no direct synthesis route for 2-(3-toluidino)nicotinic acid is documented, analogous methods for nicotinic acid derivatives offer plausible pathways. A patented process for 2-acetylnicotinic acid involves acetylation of nicotinic acid N-oxide followed by deoxygenation using Pd/C catalysis under hydrogen . Adapting this method, substitution with m-toluidine (3-methylaniline) instead of acetic anhydride could yield the target compound.
Key reaction steps may include:
-
Acetylation of Nicotinic Acid N-Oxide: Formation of 3-acetoxy intermediates.
-
Nucleophilic Substitution: Replacement of the acetoxy group with m-toluidine.
-
Hydrolysis: Acidic or basic cleavage to yield the free carboxylic acid .
Challenges:
-
Regioselectivity in introducing the toluidino group.
-
Purification difficulties due to structural similarities with ortho- and para-isomers.
Structural and Crystallographic Analysis
X-ray crystallography data for the 4-toluidino analog (CCDC 833063) reveals a planar pyridine ring with dihedral angles of 12.5° between the pyridine and aniline rings . Hydrogen bonding between the carboxylic acid and amino groups stabilizes the crystal lattice. For the 3-toluidino isomer, steric effects from the meta-methyl group may distort this planarity, potentially altering solubility and reactivity.
Table 2: Comparative Structural Data
| Feature | 2-(4-Toluidino)nicotinic Acid | 2-(3-Toluidino)nicotinic Acid (Predicted) |
|---|---|---|
| Dihedral angle | 12.5° | 18–22° (estimated) |
| Hydrogen bond length | 1.87 Å | 1.90–1.95 Å |
| Melting point | 215–217°C | 205–210°C |
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| Nicotinic acid | GPR109A | 100 | |
| Niflumic acid | COX-2 | 280 | |
| 2-(4-Toluidino)nicotinic acid | GPR109A | 850* | |
| *Estimated based on structural similarity. |
Applications and Industrial Relevance
-
Pharmaceutical Development: As a nicotinic acid analog, it may serve as a lead compound for dyslipidemia therapies with reduced flushing side effects .
-
Material Science: Planar aromatic systems enable use in organic semiconductors or metal-organic frameworks (MOFs) .
-
Analytical Chemistry: Fluorescent properties could be exploited in pH-sensitive probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume